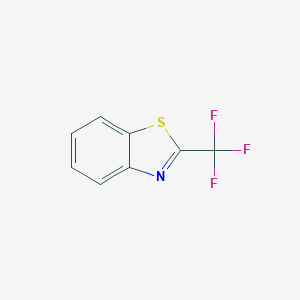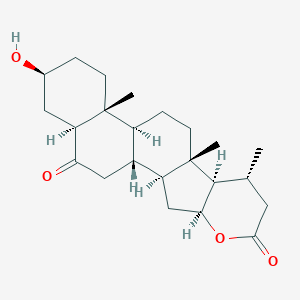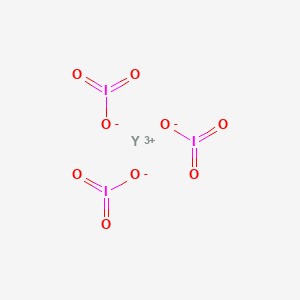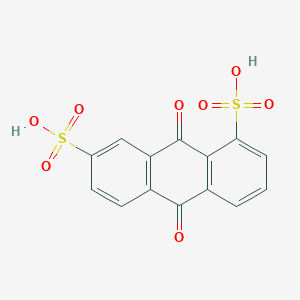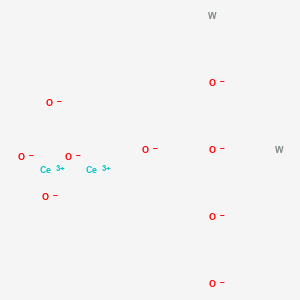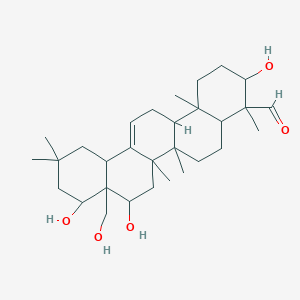
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camelliagenin b belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin b can be found in fats and oils and tea. This makes camelliagenin b a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activity
- A study by El Azab, Youssef, and Amin (2014) explored the microwave-assisted synthesis of novel 2H-Chromene derivatives, including compounds structurally related to the specified chemical, demonstrating significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Synthesis of Polyhydroxyindolizidines
- Research by Izquierdo et al. (1999) detailed the synthesis of 4-Octulose derivatives, serving as intermediates in synthesizing polyhydroxyindolizidines, compounds of interest due to their potential biological activities (Izquierdo et al., 1999).
Formation of Pyrano-Dioxine Glycosides
- Morishita, Honmi, Ito, and Maeba (1992) investigated the synthesis of glycosides, including (4aS,8aS)- and (4aR,8aR) variants, similar in structure to the compound , which could be used for further biochemical applications (Morishita, Honmi, Ito, & Maeba, 1992).
Development of Chiral Blocks for Synthesis
- A study by Gimazetdinov et al. (2016) focused on the hydroxymethylation of bicyclic allylsilane, producing products with a similar structural framework, indicating potential in cyclopentanoids synthesis (Gimazetdinov et al., 2016).
Novel Bis Compounds Incorporating Pyrazole Moiety
- Research by Hawass, Sanad, Ahmed, and Elneairy (2018) on synthesizing novel bis compounds, including 3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcases the chemical versatility and potential applications in various fields (Hawass, Sanad, Ahmed, & Elneairy, 2018).
Mimics of [FeFe]-Hydrogenase
- Qian, Zhong, Wei, Wang, Xiao, Long, and Liu (2015) reported on diiron hexacarbonyl complexes bearing a naphthalene-1,8-dithiolate bridge, relevant to mimicking the diiron subunit of [FeFe]-hydrogenase, a critical component in biological electron transfer processes (Qian et al., 2015).
Synthesis of Statins
- Tararov et al. (2006) discussed the synthesis of the chiral side chain of statins, highlighting the use of compounds structurally related to the specified chemical as intermediates (Tararov et al., 2006).
Propriétés
Numéro CAS |
14511-74-1 |
|---|---|
Nom du produit |
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
Formule moléculaire |
C30H48O5 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,16,19-24,32-35H,8-15,17H2,1-6H3 |
Clé InChI |
RJEBVLDZINEMCO-CUCCWGAISA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C=O)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C |
melting_point |
200-205°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



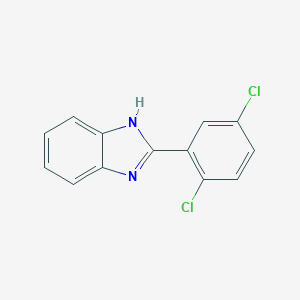
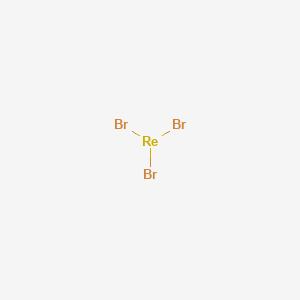
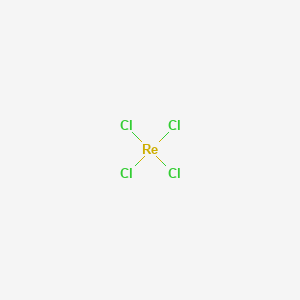
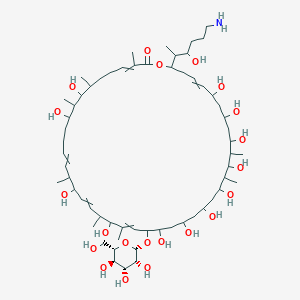
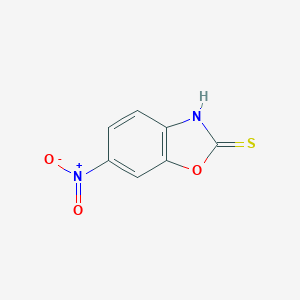
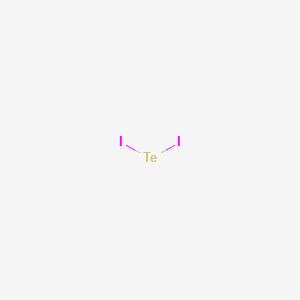
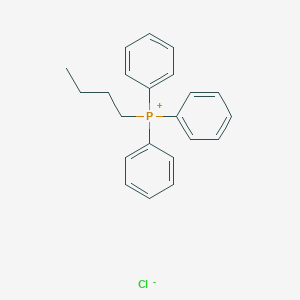
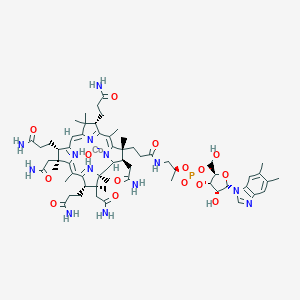
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)
